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Introduction
BRD-7880 is a potent and selective inhibitor of Aurora Kinase B (AURKB) and Aurora Kinase C

(AURKC). These serine/threonine kinases are crucial components of the chromosomal

passenger complex (CPC), which plays a central role in orchestrating accurate chromosome

segregation and cytokinesis during mitosis. Dysregulation of Aurora kinase activity is frequently

observed in various cancers, making them attractive targets for therapeutic intervention.

Immunoprecipitation (IP) is a valuable technique to isolate and enrich AURKB and its

associated protein complexes from cell lysates. This allows for the subsequent analysis of

protein-protein interactions, post-translational modifications, and the impact of inhibitors like

BRD-7880 on the AURKB interactome. These application notes provide a detailed protocol for

the immunoprecipitation of AURKB, the primary target of BRD-7880.

Mechanism of Action and Signaling Pathway
BRD-7880 selectively inhibits AURKB and AURKC by binding to their ATP-binding pocket. This

selectivity is achieved through a favorable entropy of binding, resulting in a significantly higher

affinity for AURKB in complex with its essential cofactor, Inner Centromere Protein (INCENP),

compared to Aurora Kinase A (AURKA).

The Aurora Kinase B signaling pathway is integral to mitosis. As a key component of the CPC,

alongside INCENP, Survivin, and Borealin, AURKB's localization and activity are tightly
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regulated throughout the cell cycle. During mitosis, the CPC localizes to the centromeres, the

central spindle, and the midbody, where it phosphorylates a multitude of substrates to ensure

proper kinetochore-microtubule attachments, spindle assembly checkpoint activation, and the

successful completion of cytokinesis. Inhibition of AURKB by BRD-7880 disrupts these

processes, leading to mitotic errors and ultimately, cell death in rapidly dividing cancer cells.

Aurora Kinase B Signaling Pathway in Mitosis
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Caption: Aurora Kinase B signaling pathway during mitosis.

Quantitative Data
The following table summarizes the binding affinity of BRD-7880 for the Aurora Kinase

B:INCENP complex as determined by isothermal titration calorimetry.[1] This data highlights the

high affinity and selectivity of BRD-7880.

Ligand Protein Complex
Dissociation
Constant (Kd)

Reference

BRD-7880 AURKB:INCENP

High Affinity (Specific

value in

Supplementary Table

2)

[1]

BRD-7880 AURKA:TPX2 Lower Affinity [1]

Experimental Protocols
Immunoprecipitation of Aurora Kinase B
This protocol describes the immunoprecipitation of endogenous Aurora Kinase B from cultured

human cells to study its interactions and the effect of BRD-7880.

Materials:

Cell Lines: Human cancer cell lines with detectable levels of Aurora Kinase B (e.g., HeLa,

HCT116).

BRD-7880: Stock solution in DMSO.

Primary Antibody: Rabbit anti-Aurora Kinase B antibody validated for IP.

Isotype Control: Rabbit IgG.

Protein A/G Magnetic Beads.
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Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100,

supplemented with protease and phosphatase inhibitor cocktails immediately before use.

Wash Buffer: Lysis buffer without inhibitors.

Elution Buffer: 1X SDS-PAGE sample buffer (e.g., Laemmli buffer).

Phosphate-Buffered Saline (PBS): ice-cold.

Microcentrifuge tubes.

Rotating platform.

Magnetic rack.

Experimental Workflow:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10754785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immunoprecipitation Workflow for Aurora Kinase B
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Caption: Experimental workflow for Aurora Kinase B immunoprecipitation.
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Procedure:

Cell Culture and Treatment:

Plate cells and grow to 70-80% confluency.

Treat cells with the desired concentration of BRD-7880 or DMSO (vehicle control) for the

specified time.

Cell Lysis:

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

Add ice-cold Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish).

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

Determine the protein concentration of the lysate (e.g., using a BCA assay).

Immunoprecipitation:

Dilute the cell lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.

Optional Pre-clearing: Add 20 µL of Protein A/G magnetic bead slurry to 1 mg of lysate and

incubate on a rotator for 1 hour at 4°C. Place the tube on a magnetic rack and transfer the

supernatant to a new tube.

To the pre-cleared lysate, add the appropriate amount of anti-Aurora Kinase B antibody

(typically 1-5 µg per 1 mg of lysate). For the negative control, add an equivalent amount of

Rabbit IgG.

Incubate on a rotator overnight at 4°C.
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Immune Complex Capture:

Add 30 µL of Protein A/G magnetic bead slurry to each IP reaction.

Incubate on a rotator for 2-4 hours at 4°C.

Washing:

Place the tubes on a magnetic rack to pellet the beads. Carefully remove and discard the

supernatant.

Add 1 mL of ice-cold Wash Buffer to the beads and resuspend by gentle pipetting.

Incubate for 5 minutes on a rotator at 4°C.

Pellet the beads on the magnetic rack and discard the supernatant.

Repeat the wash step two more times for a total of three washes.

Elution:

After the final wash, remove all residual wash buffer.

Add 30-50 µL of 1X SDS-PAGE sample buffer to the beads.

Vortex briefly and heat the samples at 95-100°C for 5-10 minutes to elute the proteins.

Place the tubes on a magnetic rack and carefully collect the supernatant (eluate)

containing the immunoprecipitated proteins.

Analysis:

The eluted samples are now ready for analysis by SDS-PAGE and Western blotting using

an antibody against Aurora Kinase B to confirm successful immunoprecipitation, and

antibodies against putative interacting partners (e.g., INCENP, Survivin) to investigate the

protein complex.

Conclusion
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This document provides a comprehensive guide for the immunoprecipitation of Aurora Kinase

B, the target of the selective inhibitor BRD-7880. By following the detailed protocol and

understanding the underlying signaling pathway, researchers can effectively utilize this

technique to investigate the molecular consequences of Aurora Kinase B inhibition and

advance the development of novel cancer therapeutics. The provided diagrams and data table

serve as valuable resources for experimental planning and data interpretation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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